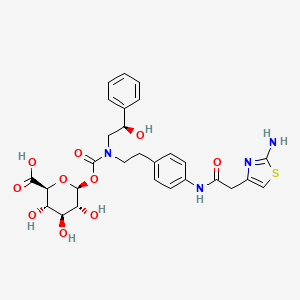
O-Desmethyl Carvedilol β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desmethyl Carvedilol β-D-Glucuronide is a metabolite of Carvedilol, a non-selective beta-blocker used in the treatment of heart failure and hypertension . This compound is identified in humans, rats, dogs, and mice . It is known for its role in the metabolic pathway of Carvedilol, contributing to its pharmacological effects.
Preparation Methods
The preparation of O-Desmethyl Carvedilol β-D-Glucuronide involves the metabolic conversion of Carvedilol. This process is typically carried out in vivo, where enzymes such as cytochrome P450 (CYP2C9 and CYP2D6) play a crucial role in the O-desmethylation of Carvedilol . The glucuronidation process, which attaches a glucuronic acid moiety to the O-desmethylated Carvedilol, is facilitated by UDP-glucuronosyltransferase enzymes
Chemical Reactions Analysis
O-Desmethyl Carvedilol β-D-Glucuronide undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids or ketones .
Scientific Research Applications
O-Desmethyl Carvedilol β-D-Glucuronide has several scientific research applications:
Mechanism of Action
The mechanism of action of O-Desmethyl Carvedilol β-D-Glucuronide involves its interaction with beta-adrenergic receptors. As a metabolite of Carvedilol, it retains some of the parent compound’s pharmacological properties, including beta-blockade and vasodilation . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling, leading to decreased heart rate and blood pressure .
Comparison with Similar Compounds
O-Desmethyl Carvedilol β-D-Glucuronide can be compared with other similar compounds, such as:
Carvedilol: The parent compound, which is a non-selective beta-blocker with additional alpha-1 blocking activity.
O-Desmethyl Carvedilol: Another metabolite of Carvedilol, which lacks the glucuronic acid moiety.
Carvedilol Glucuronide: A different glucuronidated metabolite of Carvedilol.
The uniqueness of this compound lies in its specific metabolic pathway and its role in the pharmacokinetics of Carvedilol .
Properties
CAS No. |
142227-50-7 |
|---|---|
Molecular Formula |
C29H32N2O10 |
Molecular Weight |
568.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C29H32N2O10/c32-16(15-39-22-11-5-8-19-23(22)17-6-1-2-7-18(17)31-19)14-30-12-13-38-20-9-3-4-10-21(20)40-29-26(35)24(33)25(34)27(41-29)28(36)37/h1-11,16,24-27,29-35H,12-15H2,(H,36,37)/t16?,24-,25-,26+,27-,29+/m0/s1 |
InChI Key |
FOAUGBVKSVDCOW-YOQQQZIXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Synonyms |
2-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenyl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B1146867.png)

